
4-Allylheptafluorotoluene
Descripción general
Descripción
4-Allylheptafluorotoluene is a fluorinated aromatic compound characterized by the presence of an allyl group attached to a heptafluorotoluene ring. This compound is known for its unique chemical properties due to the combination of fluorine atoms and the allyl group, making it a valuable substance in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Allylheptafluorotoluene can be synthesized through several methods, including the following:
Electrophilic Aromatic Substitution: This method involves the reaction of toluene with fluorine-containing reagents under controlled conditions to introduce fluorine atoms into the aromatic ring.
Transition Metal-Catalyzed Reactions: Transition metals such as palladium or nickel can be used as catalysts to facilitate the addition of fluorine atoms and the allyl group to the aromatic ring.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale reactions using specialized reactors and equipment to ensure precise control over reaction conditions. The process may also include purification steps to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Allylheptafluorotoluene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the fluorine content of the compound.
Substitution: Substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong acids (e.g., sulfuric acid) are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones can be formed.
Reduction Products: Hydrogenated derivatives with reduced fluorine content.
Substitution Products: Halogenated or alkylated derivatives of the compound.
Aplicaciones Científicas De Investigación
4-Allylheptafluorotoluene is utilized in several scientific research fields, including:
Chemistry: The compound serves as a building block for the synthesis of more complex fluorinated molecules.
Biology: It is used in the study of biological systems and processes involving fluorinated compounds.
Industry: It is employed in the production of advanced materials and coatings due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 4-Allylheptafluorotoluene exerts its effects depends on its specific application
Molecular Targets and Pathways:
Fluorine Interactions: The fluorine atoms can interact with enzymes and receptors, affecting their activity.
Allyl Group Interactions: The allyl group can participate in conjugation and bonding with other molecules, leading to diverse chemical reactions.
Comparación Con Compuestos Similares
4-Allylheptafluorotoluene is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other fluorinated aromatic compounds, such as pentafluorophenol and hexafluorobenzene.
Uniqueness: The presence of the allyl group in this compound distinguishes it from other fluorinated compounds, providing unique reactivity and applications.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Propiedades
IUPAC Name |
1,2,4,5-tetrafluoro-3-prop-2-enyl-6-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F7/c1-2-3-4-6(11)8(13)5(10(15,16)17)9(14)7(4)12/h2H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRPLHXTKTYSJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Chloromethyl)-1-methoxy-2-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B1526132.png)
![Methyl 3-[(chlorosulfonyl)(methyl)amino]propanoate](/img/structure/B1526134.png)
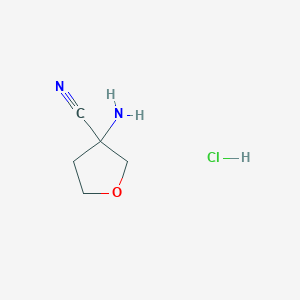
![3-Bromo-1-[4-(difluoromethoxy)phenyl]piperidin-2-one](/img/structure/B1526140.png)

![3-Methyl-2-[(2,2,2-trifluoroethyl)amino]butanamide hydrochloride](/img/structure/B1526143.png)
![Tert-butyl 3,9-diazabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B1526144.png)
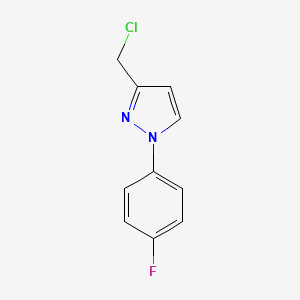
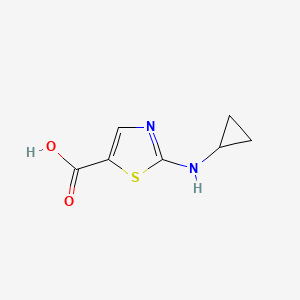
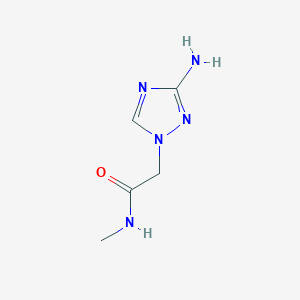
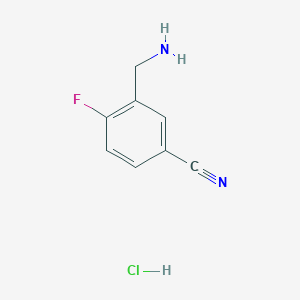
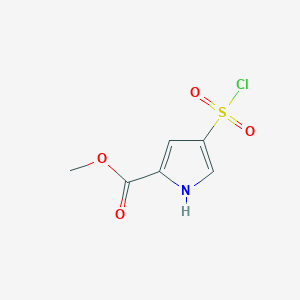
![3-Amino-1-[4-(difluoromethoxy)phenyl]piperidin-2-one](/img/structure/B1526154.png)

